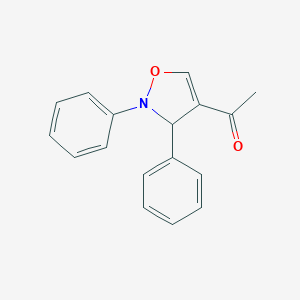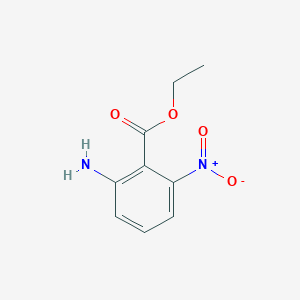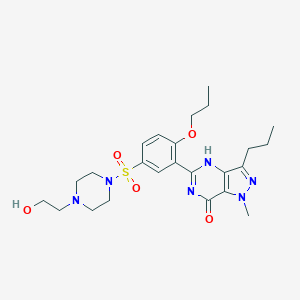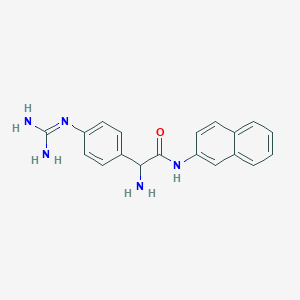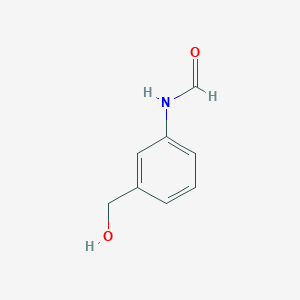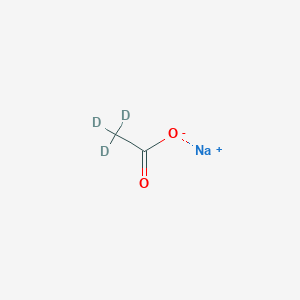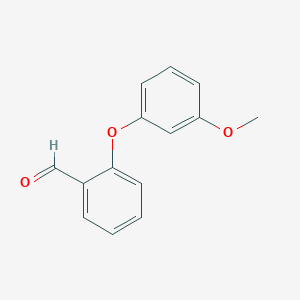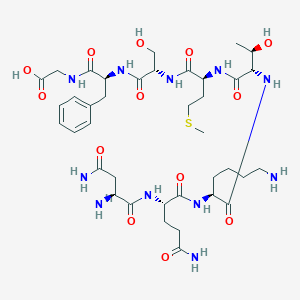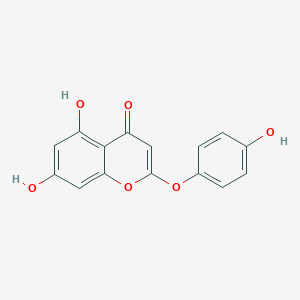
Demethoxycapillarisin
Descripción general
Descripción
Synthesis Analysis
The synthesis of Demethoxycapillarisin has been explored through various methods, highlighting the chemical ingenuity in accessing this compound. A notable approach involves the synthesis of 6-demethoxycapillarisin using AlCl3 as a demethylation reagent, offering a convenient and effective method from inexpensive precursors (Yuan-feng Tong et al., 2007). Another synthesis strategy features the synthesis of dimeric Fischer carbene and its use in a bidirectional Dötz benzannulation reaction, showcasing the complexity of constructing the capillarisin framework (R. Fernandes & Sandip V Mulay, 2010).
Molecular Structure Analysis
The molecular structure of Demethoxycapillarisin and its analogs have been established by various spectral methods, including IR, MS, and NMR techniques. These structural analyses provide insights into the compound's framework and the relationship between its structure and activity. The isolation of new 2-phenoxychromones from natural sources has contributed to the understanding of Demethoxycapillarisin's structure (Yu-lin Huang et al., 1993).
Chemical Reactions and Properties
Demethoxycapillarisin undergoes various chemical reactions, illustrating its reactive nature and the possibility of structural modifications. For instance, peroxidase-catalyzed O-demethylation reactions have shown the potential for creating quinone-imine derivatives from methoxy compounds, which might apply to Demethoxycapillarisin derivatives (G. Meunier & B. Meunier, 1985).
Physical Properties Analysis
The physical properties of Demethoxycapillarisin, including its stability and solubility, are crucial for its handling and application in various studies. The study on the modification and physico-chemical properties of citrus pectin through enzymatic and acidic demethoxylation provides insight into the behavior of demethoxylated compounds and their interactions (U. Einhorn-Stoll et al., 2015).
Chemical Properties Analysis
Demethoxycapillarisin's chemical properties, including its reactivity with other compounds and potential for forming derivatives, are essential for understanding its utility in chemical synthesis and potential biological applications. The regiospecific intramolecular O-demethylation of ligands by molecular dioxygen on a ferrous complex highlights the complex chemistry that compounds like Demethoxycapillarisin can undergo (L. Benhamou et al., 2009).
Aplicaciones Científicas De Investigación
Organic Chemistry
- Application : Demethoxycapillarisin is a naturally occurring 2-phenoxychromone . It is synthesized for research purposes .
- Method : The synthesis of Demethoxycapillarisin involves a key step of an intramolecular Wittig reaction between a phosphorus ylide and a carbonate .
- Results : The successful synthesis of Demethoxycapillarisin and related compounds has been reported .
Biomedical Research
- Application : Demethoxycapillarisin has been found to inhibit PEPCK gene expression and gluconeogenesis in an H4IIE Hepatoma Cell Line . This suggests potential applications in the treatment of diabetes .
- Method : The bioactive compounds were isolated and identified from an ethanolic extract of Russian tarragon, Artemisia dracunculus L . The isolation process involved the use of a preparatory HPLC and various solvents .
- Results : The isolated compound, 6-demethoxycapillarisin, showed an IC50 value of 43µM. It was found to exert its effect through the activation of the PI3K pathway, similarly to insulin .
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-1-3-10(4-2-8)20-14-7-12(19)15-11(18)5-9(17)6-13(15)21-14/h1-7,16-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSCDKPKWHYZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CC(=O)C3=C(C=C(C=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60977421 | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenoxy)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60977421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Demethoxycapillarisin | |
CAS RN |
61854-36-2 | |
| Record name | Demethoxycapillarisin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61854-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demethoxycapillarisin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061854362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenoxy)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60977421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



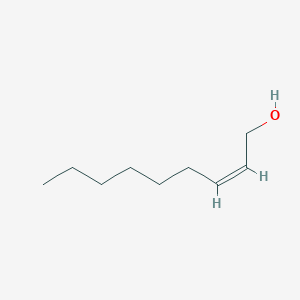
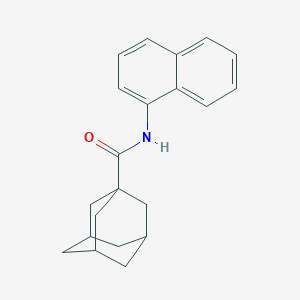
![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)

